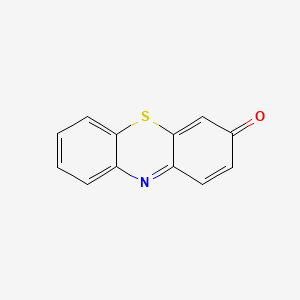

3H-Phénothiazin-3-one

Vue d'ensemble

Description

3H-Phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .

Applications De Recherche Scientifique

3H-Phenothiazin-3-one has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

3H-Phenothiazin-3-one, also known as 3-Phenothiazone, primarily targets sulfides . It acts as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides . The compound is part of the phenothiazines family, which are known therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and inhibitors of mammalian leukotrine biosynthesis .

Mode of Action

The compound interacts with its targets (sulfides) through a photochemical oxidation process . When excited by light, 3H-Phenothiazin-3-one generates reactive oxygen species (ROS), most commonly singlet oxygen (1O2) or a superoxide anion (O2. * ), which then reacts with the starting sulfide .

Biochemical Pathways

The primary biochemical pathway affected by 3H-Phenothiazin-3-one is the oxidation of sulfides to sulfoxides . This transformation is significant in organic chemistry as the sulfoxide moiety plays a prominent role in many active substances and is commonly found in pharmaceuticals .

Pharmacokinetics

It’s known that the compound has high stability and chemical inertness .

Result of Action

The result of 3H-Phenothiazin-3-one’s action is the oxidation of both alkyl-aryl and alkyl-alkyl sulfides to sulfoxides . This method is also applicable in the synthesis of known pharmaceutically active compounds like Modafinil and Sulforaphane .

Action Environment

The action of 3H-Phenothiazin-3-one is influenced by environmental factors such as light and oxygen. The compound requires a blue LED lamp as the irradiation source and molecular oxygen as the sole oxidant for its photocatalytic activity .

Analyse Biochimique

Biochemical Properties

3H-Phenothiazin-3-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides . This interaction involves the use of molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source. The compound’s ability to facilitate such reactions highlights its potential in green chemistry and sustainable synthesis .

Cellular Effects

The effects of 3H-Phenothiazin-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a photocatalyst in the oxidation of sulfides to sulfoxides can impact cellular redox states and metabolic pathways . Additionally, the compound’s antiviral, antibacterial, and anticancer properties suggest that it can alter cellular processes to inhibit the growth and proliferation of pathogens and cancer cells .

Molecular Mechanism

At the molecular level, 3H-Phenothiazin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a photocatalyst, it facilitates the oxidation of sulfides to sulfoxides by generating reactive oxygen species (ROS) under blue LED irradiation . These ROS can interact with cellular components, leading to oxidative stress and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Phenothiazin-3-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3H-Phenothiazin-3-one can maintain its photocatalytic activity over extended periods, making it a reliable agent for sustained biochemical reactions .

Dosage Effects in Animal Models

The effects of 3H-Phenothiazin-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral and anticancer activities . At higher doses, it may induce toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing potential toxicity .

Metabolic Pathways

3H-Phenothiazin-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as a photocatalyst in the oxidation of sulfides to sulfoxides suggests that it can influence metabolic flux and metabolite levels . The compound’s interactions with enzymes involved in leukotriene biosynthesis and other metabolic processes further emphasize its significance in biochemical pathways .

Transport and Distribution

Within cells and tissues, 3H-Phenothiazin-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of 3H-Phenothiazin-3-one is essential for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

The subcellular localization of 3H-Phenothiazin-3-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-phenothiazin-3-one derivatives involves multiple steps. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution. The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone. This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. Finally, this compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce 3H-phenothiazin-3-one derivatives .

Industrial Production Methods

Industrial production methods for 3H-phenothiazin-3-one are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3H-Phenothiazin-3-one undergoes various chemical reactions, including:

Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

Substitution: The compound can participate in substitution reactions, particularly with halogenated intermediates.

Common Reagents and Conditions

Oxidation: Uses molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.

Substitution: Involves reagents like 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and ortho-aminothiophenols.

Major Products Formed

Oxidation: Produces sulfoxides from sulfides.

Substitution: Forms various 3H-phenothiazin-3-one derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenothiazine: The parent compound of 3H-phenothiazin-3-one, known for its antipsychotic and antiemetic properties.

Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

Uniqueness

3H-Phenothiazin-3-one is unique due to its dual role as a photocatalyst and a therapeutic agent. Its ability to facilitate green chemistry reactions under mild conditions sets it apart from other phenothiazine derivatives .

Activité Biologique

3H-Phenothiazin-3-one is a compound belonging to the phenothiazine family, known for its diverse biological activities. This article explores its biological properties, therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Biological Activity

3H-Phenothiazin-3-one exhibits a broad spectrum of biological activities, including:

- Antiviral Activity : The compound has shown efficacy against various viral pathogens.

- Antibacterial and Antifungal Properties : It demonstrates significant antibacterial and antifungal effects, making it a candidate for treating infections caused by resistant strains.

- Antimicrobial Effects : Its antimicrobial activity extends to a variety of microorganisms, contributing to its potential as a therapeutic agent in infectious diseases.

- Therapeutic Applications : Research indicates potential applications in treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of leukotriene biosynthesis .

The mechanisms underlying the biological activity of 3H-Phenothiazin-3-one are multifaceted:

- Photocatalytic Properties : The compound acts as a photocatalyst under blue LED light, generating reactive oxygen species (ROS) that facilitate oxidation processes in biochemical reactions.

- Antioxidant Activity : It enhances mitochondrial biogenesis and antioxidant capacity, which may protect cells from oxidative stress .

- Leukotriene Biosynthesis Inhibition : Certain derivatives of 3H-Phenothiazin-3-one inhibit leukotriene production, which is implicated in various inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

A study demonstrated that phenothiazine derivatives significantly increased frataxin levels and enhanced mitochondrial biogenesis. This was associated with improved cellular functions in Friedreich's Ataxia lymphoblasts, suggesting that these compounds could be beneficial in neurodegenerative conditions by supporting mitochondrial health .

Case Study: Antimicrobial Efficacy

Research highlighted the antibacterial properties of 3H-Phenothiazin-3-one derivatives against multi-drug resistant bacteria. These findings support the development of new antimicrobial agents derived from this compound, particularly in the face of rising antibiotic resistance .

Propriétés

IUPAC Name |

phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCCFHSXQHWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073912 | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-30-6 | |

| Record name | Phenothiazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenothiazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.